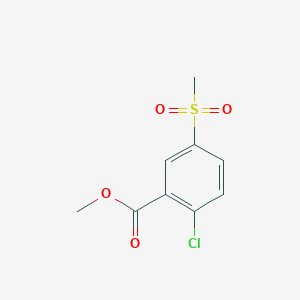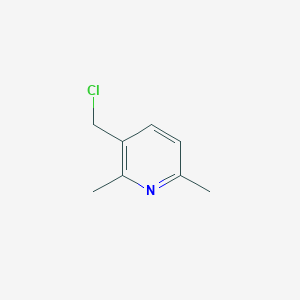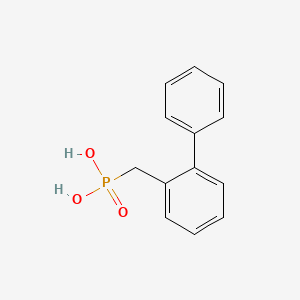
NSC 112270
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 112270 is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 112270 typically involves the reaction of biphenyl-2-ylmethanol with a phosphonating agent. One common method is the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions to yield the desired phosphonic acid . Another approach involves the McKenna procedure, where bromotrimethylsilane is used followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: NSC 112270 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are frequently employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted biphenyl compounds .
Applications De Recherche Scientifique
NSC 112270 finds applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of NSC 112270 involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, disrupting normal enzymatic activity .
Comparaison Avec Des Composés Similaires
Phosphoric Acid Derivatives: These compounds have similar structural features but differ in their oxidation states and reactivity.
Phosphinic Acid Derivatives: These compounds are similar in structure but have different chemical properties due to the presence of a phosphorus-hydrogen bond.
Uniqueness: NSC 112270 is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. Its ability to form stable complexes with metals and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .
Propriétés
Numéro CAS |
92025-82-6 |
|---|---|
Formule moléculaire |
C13H13O3P |
Poids moléculaire |
248.21 g/mol |
Nom IUPAC |
(2-phenylphenyl)methylphosphonic acid |
InChI |
InChI=1S/C13H13O3P/c14-17(15,16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16) |
Clé InChI |
FXKLJLAMWDRGDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2CP(=O)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-Iodoimidazo[1,2-A]pyridin-2-YL)acetamide](/img/structure/B8779784.png)
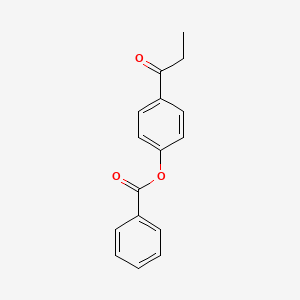
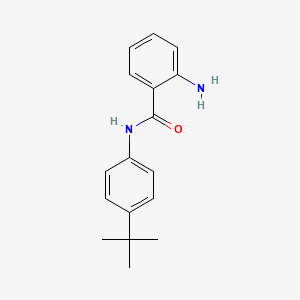

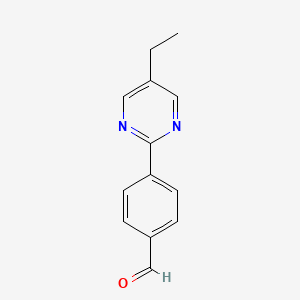
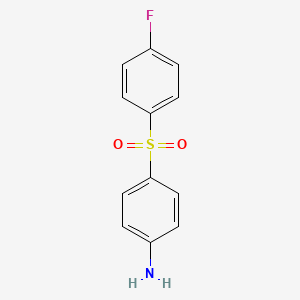
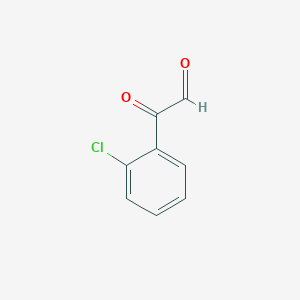
![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B8779831.png)
![4-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8779847.png)
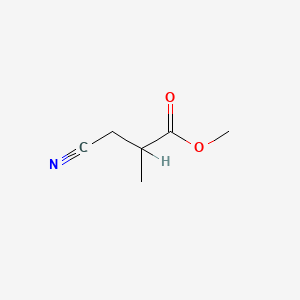
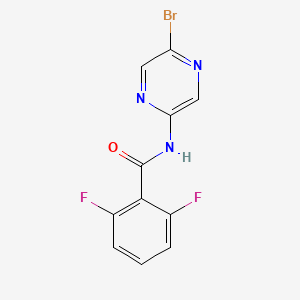
![tert-butyl 4-hydroxy-2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8779879.png)
